molecular formula C7H12ClNO3 B8530141 Ethyl 2-(2-chloroacetylamino)propionate

Ethyl 2-(2-chloroacetylamino)propionate

Cat. No.: B8530141
M. Wt: 193.63 g/mol
InChI Key: VCQDLEOMZPPOFE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetylamino)propionate (CAS: Not explicitly provided; structurally related to compounds in ) is a halogenated ester featuring a chloroacetylamino substituent at the β-position of the propionate backbone. Its molecular formula is C₈H₁₃ClNO₃ (calculated based on structural analysis), with a molecular weight of 222.65 g/mol. The compound is characterized by:

  • Structure: CH₃-CH(NHCOCH₂Cl)-COOCH₂CH₃.
  • Key functional groups: Ester (-COOEt), amide (-NHCO-), and chloroacetyl (-CH₂Cl).

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]propanoate

InChI

InChI=1S/C7H12ClNO3/c1-3-12-7(11)5(2)9-6(10)4-8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

VCQDLEOMZPPOFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Esters

Table 1: Key Properties of Halogenated Esters
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
Ethyl 2-(2-chloroacetylamino)propionate C₈H₁₃ClNO₃ 222.65 Ester, amide, chloroacetyl Macrocyclic ligand synthesis
Ethyl 2-chloropropionate C₅H₉ClO₂ 136.58 Ester, α-chloro Solvent, intermediate in agrochemicals
Ethyl bromoacetate C₄H₇BrO₂ 183.00 Ester, bromo Alkylating agent, polymer synthesis
Ethyl 2-azidoacetate C₄H₇N₃O₂ 145.12 Ester, azido Click chemistry, explosive precursors

Reactivity Insights :

  • Leaving Group Efficiency: Bromo (in ethyl bromoacetate) > Chloro (in ethyl 2-chloroacetylamino derivatives) > Azido (in ethyl 2-azidoacetate). Bromine’s higher electronegativity accelerates nucleophilic substitution compared to chlorine .
  • Hydrolysis: Ethyl 2-chloropropionate undergoes faster ester hydrolysis than this compound due to reduced steric hindrance .

Amide-Containing Esters

Table 2: Comparison with Amide-Functionalized Esters
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₈H₁₃ClNO₃ 222.65 Chloroacetyl-amide Lanthanide complex synthesis
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) C₈H₁₄O₂S₂ 230.38 Xanthate, ester RAFT polymerization control agent
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate C₇H₁₂ClNO₂ 189.63 Imino, chloro Chelation, catalysis

Functional Group Impact :

  • Chloroacetylamino Group: Enhances electrophilicity at the chloroacetyl site, enabling selective alkylation in macrocycle synthesis. However, hydrophobic groups (e.g., CF₃ in ) reduce solubility .
  • Xanthate Group: Facilitates reversible chain transfer in RAFT polymerization, producing narrow molecular weight distributions, unlike chloroacetylamino esters .

Research Findings and Industrial Relevance

  • Macrocyclic Ligand Synthesis: this compound’s chloroacetyl group enables efficient alkylation of cyclen, forming ligands for Eu(III) complexes. Substituted analogs (e.g., with CF₃ groups) exhibit poor water solubility, limiting biomedical use .
  • RAFT Polymerization : Xanthate esters (e.g., (S)-2-(ethyl propionate)-(O-ethyl xanthate)) offer superior control over polymerization kinetics compared to halogenated esters, which lack chain-transfer capability .

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